2-Methyl-5-(trifluoromethyl)benzyl chloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJZUFMXLLABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379622 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225656-63-3 | |
| Record name | 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225656-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation Method (Based on Patent CN106588673A)
This method provides a reliable and high-yielding synthesis of 2-trifluoromethyl benzyl chloride, which is a close analog to 2-Methyl-5-(trifluoromethyl)benzyl chloride, with slight positional differences addressed by controlled nitration or methylation steps.
Step 1: Reduction of 2-Trifluoromethylbenzaldehyde to Benzyl Alcohol
- Reagents: Sodium borohydride or potassium borohydride as reducing agents.
- Solvent: Water or aqueous solution, often with methanol or ethanol as co-solvent.
- Temperature: 0–50 °C (optimal 5–30 °C).
- Molar Ratio: Reducing agent to aldehyde from 0.25:1 to 3:1.
- Yield: Approximately 85–90%.
- Description: The aldehyde is added dropwise to the reducing agent solution under controlled temperature to form the benzyl alcohol intermediate.
Step 2: Chlorination of Benzyl Alcohol to Benzyl Chloride
- Reagents: Thionyl chloride (SOCl₂).
- Temperature: 10–90 °C (typically 55–65 °C).
- Molar Ratio: Thionyl chloride to benzyl alcohol from 1:1 to 10:1.
- Yield: Approximately 95%.
- Description: The benzyl alcohol is reacted with thionyl chloride under reflux, followed by vacuum distillation to isolate the benzyl chloride as a colorless transparent liquid.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature (°C) | Molar Ratios | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction | NaBH₄ or KBH₄ | Water, MeOH/EtOH | 0–50 (opt. 5–30) | 0.25–3:1 (reducing agent:aldehyde) | 85–90 | Dropwise addition; mild conditions |
| Chlorination | Thionyl chloride (SOCl₂) | None (neat) | 10–90 (opt. 55–65) | 1–10:1 (SOCl₂:alcohol) | 95 | Reflux, vacuum distillation post-reaction |
| Nitration (optional) | HNO₃, H₂SO₄ | None | -10 to 40 (opt. 0) | Excess HNO₃ (67–200 mL/mol benzyl chloride) | 98 | Controlled temperature to avoid side reactions |
Detailed Experimental Example (Adapted from Patent CN106588673A)
| Step | Procedure | Observations & Yield |
|---|---|---|
| 1 | Dissolve sodium borohydride (9.5 g) in 348 g water at 0 °C. Add 2-trifluoromethylbenzaldehyde (87.1 g) dropwise, maintain 5 °C, stir 1 h. Extract with methyl tert-butyl ether, wash with saturated salt water, evaporate solvent. | 2-trifluoromethylbenzyl alcohol obtained as colorless liquid, >99% purity, 90% yield. |
| 2 | Add benzyl alcohol (88.1 g) to flask, heat to 10 °C, add thionyl chloride (71.4 g) dropwise, warm to 60 °C, reflux until completion. Remove excess SOCl₂ under vacuum at 55–65 °C. Distill at 80 °C under vacuum. | 2-trifluoromethylbenzyl chloride obtained as colorless liquid, >99% purity, 95% yield. |
| 3 | (Optional) Mix benzyl chloride (97.3 g) with concentrated sulfuric acid (358 g) at 0 °C, add nitric acid (50.9 g) dropwise at 0 °C, stir, extract with dichloromethane, wash, and concentrate. | 2-chloromethyl-5-nitro-trifluoromethyl toluene obtained, 98% yield. |
Alternative Catalytic Hydrogenation for Derivative Preparation
In some routes, the chlorinated intermediate undergoes catalytic hydrogenation to convert nitro groups to amines or other functional groups, using catalysts such as palladium on carbon or Raney nickel under hydrogen pressure (0.1–4.0 MPa) at 20–80 °C.
Additional Preparation Notes and Considerations
- The use of thionyl chloride is preferred for chlorination due to its efficiency and clean reaction profile.
- Reaction temperatures and molar ratios are critical to maximize yield and minimize side reactions.
- Purification typically involves vacuum distillation and solvent extraction.
- Safety precautions are necessary when handling thionyl chloride and nitric acid due to their corrosive and toxic nature.
- Industrial scalability is feasible due to the straightforward reaction steps and high yields.
Summary Table of Preparation Method Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Reduction temperature | 0–50 °C (optimal 5–30 °C) | Controls reaction rate and selectivity |
| Reducing agent ratio | 0.25–3:1 (reducing agent:aldehyde) | Ensures complete reduction |
| Chlorination temperature | 10–90 °C (optimal 55–65 °C) | Reflux conditions preferred |
| Thionyl chloride ratio | 1–10:1 (SOCl₂:benzyl alcohol) | Excess ensures full conversion |
| Nitration temperature | -10 to 40 °C (optimal 0 °C) | Prevents over-nitration |
| Hydrogenation catalyst | Pd/C or Raney Ni | Used for derivative transformations |
| Hydrogen pressure | 0.1–4.0 MPa | Influences reaction rate |
| Overall yield (chloride step) | ~95% | High purity product |
Research Findings and Industrial Relevance
- The described method is well-documented in patents and literature, showing high reproducibility and scalability.
- The use of sodium borohydride for reduction is preferred over other reducing agents due to ease of handling and cost-effectiveness.
- Chlorination with thionyl chloride provides a clean conversion with minimal side products, facilitating downstream purification.
- The process is adaptable to produce various substituted benzyl chlorides by modifying starting materials or post-chlorination functionalization.
- The method balances operational simplicity, cost, safety, and yield, making it suitable for industrial production of this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl alcohols, benzylamines, and benzyl thiols.
Oxidation: Products include benzoic acid derivatives and benzaldehydes.
Reduction: Products include partially or fully reduced trifluoromethyl derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Formula : C₉H₈ClF₃
Molecular Weight : 224.6 g/mol
The compound is characterized by its reactivity due to the electrophilic nature of the trifluoromethyl group, which can enhance nucleophilic substitution reactions. This property makes it an excellent candidate for various synthetic pathways.
Organic Synthesis
2-Methyl-5-(trifluoromethyl)benzyl chloride serves as an important intermediate in the synthesis of complex organic molecules. It is particularly utilized in:
- Pharmaceuticals : The compound is a precursor for synthesizing potential drug candidates targeting specific biological pathways. Its ability to undergo nucleophilic substitution allows for modifications that can lead to biologically active compounds .
- Agrochemicals : Similar synthetic pathways are employed in developing agrochemicals, where the compound's unique properties can enhance efficacy against pests or diseases.
Biological Studies
In biological research, this compound is used for modifying biomolecules to study their interactions and effects on various biological systems:
- Biochemical Pathways : The modification of biomolecules helps elucidate pathways involved in disease processes, making it a valuable tool in drug discovery and development .
- Enzyme Targeting : The compound has shown potential as a precursor for drugs that inhibit specific enzymes involved in cancer progression, highlighting its role in medicinal chemistry .
Industrial Applications
In industrial settings, this compound is used to produce specialty chemicals with unique properties. Its stability and reactivity make it suitable for large-scale production processes that require high purity and yield .
Case Study 1: Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to this compound. For example, compounds derived from this structure have shown significant inhibitory effects on cancer cell lines such as MCF-7 and HeLa. The IC₅₀ values indicated potent activity, suggesting that modifications involving this compound could lead to effective cancer therapies .
Case Study 2: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a key intermediate in synthesizing novel pharmaceuticals with enhanced biological activity. The synthesis involved multiple steps of nucleophilic substitution, showcasing its utility as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Chlorides
2-Fluoro-5-(trifluoromethyl)benzyl Chloride (CAS 883543-26-8)
- Molecular Formula : C₈H₅ClF₄
- Key Differences : Replaces the methyl group with fluorine at the 2-position.
- However, steric hindrance is reduced due to fluorine’s smaller size .
2-Methylbenzyl Chloride (CAS 552-45-4)
- Molecular Formula : C₈H₉Cl
- Key Differences : Lacks the trifluoromethyl group.
- Reactivity : Less electron-deficient due to the absence of -CF₃, leading to slower reaction rates in SN₂ mechanisms. Simpler structure reduces steric effects but offers lower metabolic stability in applications .
2-(Trifluoromethyl)benzyl Chloride (CAS 21742-00-7)
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₉H₆ClF₃ | 200.59 | Not reported | 2-CH₃, 5-CF₃ |
| 2-Fluoro-5-(trifluoromethyl)benzyl chloride | C₈H₅ClF₄ | 212.57 | Not reported | 2-F, 5-CF₃ |
| 2-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 195–200 | 2-CH₃ |
| 2-(Trifluoromethyl)benzyl chloride | C₈H₆ClF₃ | 200.56 | 75–77 (at 12 mmHg) | 2-CF₃ |
Functional Group Analogs
2-Methyl-5-(trifluoromethyl)benzenesulfonyl Chloride (CAS 491850-53-4)
- Molecular Formula : C₈H₆ClF₃O₂S
- Key Differences : Sulfonyl chloride (-SO₂Cl) replaces benzyl chloride (-CH₂Cl).
- Reactivity : Sulfonyl chlorides are highly reactive in sulfonylation reactions (e.g., forming sulfonamides), whereas benzyl chlorides are more suited for alkylation or cross-coupling .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)
- Molecular Formula : C₈H₃Cl₂F₃O
- Key Differences : Carbonyl chloride (-COCl) group instead of benzyl chloride.
- Reactivity : Benzoyl chlorides undergo nucleophilic acyl substitution (e.g., esterification), contrasting with the SN₂ mechanisms typical of benzyl chlorides. Higher electrophilicity due to the carbonyl group .
Table 2: Functional Group Reactivity Comparison
| Compound | Functional Group | Typical Reactions | Applications |
|---|---|---|---|
| This compound | -CH₂Cl | Nucleophilic substitution, coupling | Pharmaceutical intermediates |
| 2-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride | -SO₂Cl | Sulfonylation | Polymer catalysts, drug synthesis |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | -COCl | Acylation, esterification | Agrochemicals, dyes |
Biological Activity
2-Methyl-5-(trifluoromethyl)benzyl chloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its structural features, particularly the trifluoromethyl group, enhance its potential as a pharmacological agent. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
This compound is characterized by:
- Molecular Formula : C9H8ClF3
- Molecular Weight : 224.6 g/mol
- CAS Number : 225656-63-3
The presence of the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, which allows it to interact with various biological targets, including enzymes and receptors.
- Modification of Biomolecules : It is utilized in modifying biomolecules to study biological pathways and interactions, making it a valuable tool in biochemical research.
- Targeting Enzymes : The compound has potential as a precursor in synthesizing drug candidates that target specific enzymes or receptors involved in disease processes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds containing trifluoromethyl groups. For instance, derivatives like 1-[3-(trifluoromethyl)benzyl]urea have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:
- Inhibition of Blood Vessel Formation : In vivo studies demonstrated significant effects on tumor angiogenesis, suggesting that compounds with similar structures may also inhibit blood vessel formation in tumors .
- Cytotoxicity against Cancer Cell Lines : Compounds related to this compound have been tested against various cancer cell lines (e.g., MCF-7, HeLa), showing IC50 values indicating substantial growth inhibition at specific concentrations .
Pharmacokinetics
The trifluoromethyl group enhances the pharmacokinetic properties of the compound, potentially improving its absorption and distribution in biological systems. This modification can lead to increased efficacy and reduced toxicity compared to non-fluorinated analogs.
Case Studies and Research Findings
Safety and Toxicology
Despite its promising applications, this compound is classified as an acute toxic substance (Acute Tox. 3 Oral). Caution is advised when handling this compound due to its potential hazards.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-5-(trifluoromethyl)benzyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via chlorination of the corresponding benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing 2-methyl-5-(trifluoromethyl)benzyl alcohol with SOCl₂ in dichloromethane (DCM) for 3–4 hours under inert atmosphere typically yields the chloride derivative. Purification involves distillation under reduced pressure (e.g., 0.05 mmHg) or crystallization from non-polar solvents like hexane .
- Key Variables : Excess SOCl₂ (1.5–2.0 equivalents) and catalytic dimethylformamide (DMF) enhance reaction efficiency. Prolonged heating (>4 hours) may lead to decomposition, reducing yield.
Q. How can researchers ensure purity and characterize the compound post-synthesis?
- Analytical Techniques :
- HPLC : Retention time (Rt) comparison with standards (e.g., Rt ~1.59 min under method H) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~209.6) .
- NMR : Distinct ¹H NMR signals for the benzyl CH₂Cl group (δ ~4.5–4.8 ppm) and trifluoromethyl CF₃ (δ ~120–125 ppm in ¹⁹F NMR) .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Use fume hoods and personal protective equipment (PPE) due to its lachrymatory and irritant properties.
- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Avoid exposure to moisture, as hydrolysis generates HCl and the corresponding benzyl alcohol .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing CF₃ group activates the benzyl chloride toward SN₂ reactions by polarizing the C-Cl bond. However, steric hindrance from the methyl group at the 2-position may reduce reactivity with bulky nucleophiles. Kinetic studies using varying nucleophiles (e.g., amines, thiols) can quantify steric/electronic effects .
Q. What strategies optimize stability during storage and reaction scaling?
- Stability Analysis :
- Thermal Stability : Decomposition occurs above 80°C; reactions should be conducted below this threshold.
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis.
- Scaled-Up Synthesis : Continuous distillation of SOCl₂ under reduced pressure minimizes side-product formation .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Case Study : Discrepancies in yields (e.g., 70% vs. 92% in similar protocols) often arise from differences in workup. For instance, rapid acidification (pH 3 with KHSO₄) and cold filtration minimize losses of the product during aqueous quenching . Replicating conditions with strict temperature/pH control is advised.
Q. What role does this compound play in medicinal chemistry intermediates?
- Applications :
- Drug Design : The CF₃ group enhances metabolic stability and lipophilicity, making the compound a key intermediate for kinase inhibitors or antiviral agents.
- Peptide Modifications : Benzyl chloride derivatives are used to alkylate cysteine residues in peptides/proteins for bioconjugation .
Q. How can byproducts from incomplete chlorination be identified and minimized?
- Byproduct Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
